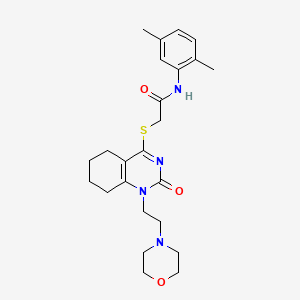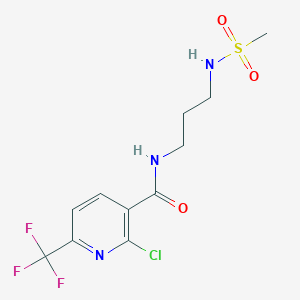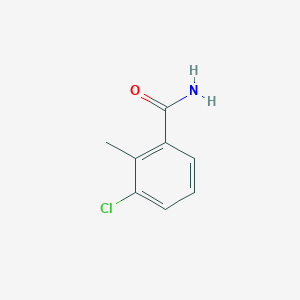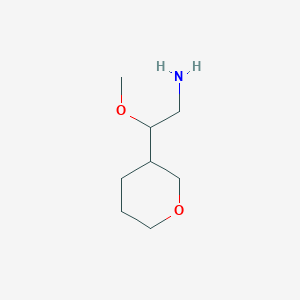
Ethyl (R)-2-(piperidin-2-yl)acetate hydrochloride
Descripción general
Descripción
Ethyl ®-2-(piperidin-2-yl)acetate hydrochloride is a chemical compound with the CAS Number: 1000291-88-2 . It has a molecular weight of 207.7 . The IUPAC name for this compound is ethyl ®-2-(piperidin-2-yl)acetate hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl ®-2-(piperidin-2-yl)acetate hydrochloride is 1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H/t8-;/m1./s1 .Physical And Chemical Properties Analysis
Ethyl ®-2-(piperidin-2-yl)acetate hydrochloride is a solid at room temperature . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Process Intensification in Chemical Synthesis
Research on process intensification techniques, such as reactive distillation and microwave-assisted reactions, suggests a growing interest in improving the efficiency of chemical synthesis processes. These techniques can enhance the production rate, purity, and energy efficiency of chemical compounds, including various ethyl acetate derivatives, highlighting the potential for innovative manufacturing processes in pharmaceutical and industrial applications (Patil & Gnanasundaram, 2020).
Pharmacokinetics and Drug Delivery Systems
Studies on drugs like Bilastine and Lurasidone demonstrate the importance of understanding the chemistry, pharmacokinetics, and pharmacodynamics of pharmaceutical compounds. Such research provides crucial insights into how drugs are absorbed, distributed, metabolized, and excreted in the body, which is vital for developing effective and safe medications. These studies often involve detailed analysis of the chemical structure and biological interactions of the compounds, which could be relevant to research on Ethyl (R)-2-(piperidin-2-yl)acetate hydrochloride in a pharmacological context (Sharma et al., 2021; Pompili et al., 2018).
Analytical Methods in Chemical Analysis
The development and refinement of analytical methods, such as chromatography and mass spectrometry, are crucial for the quantification and characterization of chemical compounds in various matrices. Research in this area supports the identification and quantification of complex chemical substances, which is essential for drug development, toxicological studies, and environmental analysis. This type of research underpins the analytical approaches that might be applied to study Ethyl (R)-2-(piperidin-2-yl)acetate hydrochloride in scientific investigations (Biondi et al., 2019).
Safety and Hazards
Direcciones Futuras
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions in the study of compounds like Ethyl ®-2-(piperidin-2-yl)acetate hydrochloride may involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Propiedades
IUPAC Name |
ethyl 2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAQUEGJJWIOFH-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H]1CCCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2607953.png)
![6-Fluoro-9,10-dihydrobenzo[8]annulen-5(8H)-one](/img/structure/B2607955.png)



![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine](/img/structure/B2607962.png)


![Propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate](/img/structure/B2607968.png)
![(2,4-dimethoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2607970.png)
![2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2607971.png)


